Glucofrangulin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucofrangulin B is a naturally occurring anthraquinone glycoside found primarily in the bark of the alder buckthorn (Rhamnus frangula L.). This compound is known for its therapeutic properties, particularly its laxative effects. It belongs to the class of hydroxyanthracene derivatives and is closely related to glucofrangulin A .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucofrangulin B can be synthesized through the glycosylation of emodin with specific sugar moieties. The process involves the use of glycosyl donors and acceptors under controlled conditions to ensure the formation of the desired glycosidic bond. Common reagents used in this synthesis include glycosyl halides and catalysts like silver carbonate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Rhamnus frangula. The extraction process uses solvents such as ethanol, methanol, or isopropanol to isolate the bioactive compounds. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Glucofrangulin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding anthrone derivatives.
Substitution: Substitution reactions can modify the glycosidic moiety, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosyl donors like glycosyl halides and catalysts such as silver carbonate are employed.
Major Products Formed: The major products formed from these reactions include various anthraquinone and anthrone derivatives, which can have different therapeutic properties .
Scientific Research Applications
Glucofrangulin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone glycosides and their derivatives.
Biology: Research has shown its effects on gut microbiota and its potential as a natural laxative.
Industry: It is used in the formulation of herbal laxatives and other medicinal products.
Mechanism of Action
Glucofrangulin B exerts its effects primarily through two mechanisms:
Influence on Intestinal Motility: It stimulates the motility of the large intestine by inhibiting the sodium-potassium pump and chloride channels at the colonic membrane, resulting in accelerated colonic transit.
Influence on Secretion Processes: It enhances fluid secretion by stimulating mucus and chloride secretion, leading to increased fluid content in the intestines.
Comparison with Similar Compounds
Glucofrangulin B is similar to other anthraquinone glycosides such as:
Glucofrangulin A: Another major constituent of Frangula bark with similar laxative properties.
Frangulin A and B: These compounds are also found in Frangula bark and share similar therapeutic effects.
Emodin: A related anthraquinone derivative with various biological activities.
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties and its effectiveness as a natural laxative .
Properties
CAS No. |
14062-59-0 |
---|---|
Molecular Formula |
C26H28O14 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O14/c1-10-2-12-17(14(29)3-10)21(32)18-13(19(12)30)4-11(40-26(36)9-37-8-25(26,35)7-28)5-15(18)38-24-23(34)22(33)20(31)16(6-27)39-24/h2-5,16,20,22-24,27-29,31,33-36H,6-9H2,1H3/t16-,20-,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
SOAOUDVXSAIAHD-XXLFKDOXSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@]5(COC[C@@]5(CO)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC5(COCC5(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.